N-((S)-1-(((R)-1-Hydroxy-3-methylbutyl)amino)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide is a complex organic compound with significant implications in medicinal chemistry. It is a derivative of Bortezomib, which is primarily utilized in the treatment of multiple myeloma and other malignancies. This compound has garnered attention due to its unique structural features and biological activities.
The synthesis of N-((S)-1-(((R)-1-Hydroxy-3-methylbutyl)amino)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide typically involves several steps, including the use of Bortezomib as a precursor. The synthetic route may include:
The detailed synthesis may also involve purification steps such as chromatography to isolate the desired product from by-products .
The synthesis process can be complex, involving multiple reaction conditions that need optimization for yield and purity. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are typically employed to confirm the structure of the synthesized compound.
The molecular formula of N-((S)-1-(((R)-1-Hydroxy-3-methylbutyl)amino)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide is C19H24N4O3. Its structure includes:
N-((S)-1-(((R)-1-Hydroxy-3-methylbutyl)amino)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide can participate in various chemical reactions typical of amides and carboxylic acids:
These reactions are essential for modifying the compound's structure to enhance its biological activity or alter its pharmacokinetic properties .
The primary mechanism of action for N-((S)-1-Hydroxy-N-(R)-1-amino-acid derivatives like Bortezomib involves inhibition of the 26S proteasome. This proteasome inhibition disrupts protein degradation pathways within cells.
This disruption leads to:
Pharmacokinetic studies indicate that Bortezomib follows a two-compartment model upon intravenous administration, highlighting its rapid distribution followed by a slower elimination phase .
N-((S)-1-Hydroxy-N-(R)-1-amino-acid derivatives exhibit specific physical characteristics:
Property | Value |
---|---|
Boiling Point | 672.0±55.0 °C (Predicted) |
Density | 1.199±0.06 g/cm³ (Predicted) |
Storage Temperature | 2–8 °C |
Solubility | Slightly soluble in chloroform, DMSO, methanol |
pKa | 11.90±0.46 (Predicted) |
Form | Solid |
Color | White to Off-white |
The compound's chemical properties include stability under standard laboratory conditions but may vary under extreme pH or temperature conditions .
N-((S)-1-Hydroxy-N-(R)-1-amino-acid derivatives have notable applications in scientific research:
This compound exemplifies the intersection of organic chemistry and pharmacology, highlighting its importance in drug discovery and development efforts aimed at treating complex diseases like cancer .
The compound’s structure integrates distinct pharmacophoric elements essential for proteasome-targeting activity:
Table 1: Key Structural Elements and Their Roles
Structural Feature | Chemical Role | Biological Function |
---|---|---|
Pyrazine-2-carboxamide | Hydrogen-bond acceptor/donor; Aromatic | Targets catalytic Thr1 in proteasome β-subunit |
(S)-2-amino-3-phenylpropanoyl | Chiral linker; Hydrophobic anchor | Binds S1 specificity pocket via phenyl group |
(R)-1-hydroxy-3-methylbutyl | Hydroxy-nucleophile mimic; Steric director | Mimics tetrahedral intermediate; Stabilizes binding |
This trifunctional design enables reversible proteasome inhibition, though without the boronic acid moiety of Bortezomib, its direct inhibitory potency is diminished. Its primary significance lies in its role as a synthetic intermediate and degradation marker, highlighting structural vulnerabilities in the parent drug [2] [7].
The compound emerged from systematic studies of Bortezomib’s stability during its clinical development in the late 1990s. Researchers observed that the boronic acid moiety (-B(OH)₂) in Bortezomib, crucial for proteasome binding, undergoes oxidation in aqueous solutions, leading to its replacement by a hydroxyl group (-OH). This transformation generates the title compound as a primary degradation product [7].
Nuclear magnetic resonance (NMR) studies of reconstituted Bortezomib formulations under clinical storage conditions confirmed its identity:
Assigned CAS registry numbers differentiate its stereoisomers:
The (R)-hydroxy isomer was designated Bortezomib Impurity 2 (EP Impurity E), while the (S)-hydroxy counterpart is termed Bortezomib Impurity J or D [3] [4]. This nomenclature underscores its status as a critical quality monitor in pharmaceutical manufacturing.
Stereochemistry governs this compound’s interaction with the proteasome’s chiral environment. The 20S proteasome possesses binding pockets with strict stereoselectivity, accommodating L-amino acid-derived ligands:
Table 2: Stereochemical Impact on Proteasome Binding
Isomer | CAS Number | Hydrogen-Bonding Efficiency | Relative Binding Affinity | Designation |
---|---|---|---|---|
(S)-Phe/(R)-OH | 289472-78-2 | High (mimics boronate) | Moderate | Bortezomib Impurity 2 |
(S)-Phe/(S)-OH | 289472-81-7 | Low (incorrect orientation) | Weak | Bortezomib Impurity J/D |
This stereodependence validates why only the (R)-boronic acid/(S)-phenylalanine configuration in Bortezomib achieves therapeutic efficacy. The title compound’s bioactivity, while substantially lower than Bortezomib’s, remains contingent on retaining the (S)-phenylalanine-(R)-hydroxybutyl stereochemical relationship to partially engage the proteasome’s catalytic residues [1] [7].
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: